5-Bromo-2-ethenylphenol
Overview
Description
5-Bromo-2-ethenylphenol is an organic compound with the molecular formula C8H7BrO It is a brominated phenol derivative characterized by the presence of a bromine atom at the 5th position and an ethenyl group at the 2nd position on the phenol ring
Mechanism of Action
Target of Action
It’s known that bromophenols, which 5-bromo-2-ethenylphenol is a derivative of, interact with various biological targets, including enzymes and receptors .
Mode of Action
Bromophenols are known to interact with their targets through various mechanisms, such as hydrogen bonding and halogen bonding .
Biochemical Pathways
Bromophenols can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
A related compound, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (bzp), has been studied, and it was found that bzp and its active metabolite showed a short half-life and good dose-linear pharmacokinetic profile .
Result of Action
A study on a related compound, 5-bromo-2’-deoxyuridine (brdu), showed that it had negative effects on shoot and root redifferentiation in plant organogenesis in vitro .
Action Environment
It’s known that environmental factors can significantly influence the action of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethenylphenol typically involves the bromination of 2-ethenylphenol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenol ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-ethenylphenol can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form 2-ethenylphenol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-bromo-2-ethenylbenzaldehyde or 5-bromo-2-ethenylbenzoic acid.
Reduction: Formation of 2-ethenylphenol.
Substitution: Formation of 5-substituted-2-ethenylphenol derivatives.
Scientific Research Applications
5-Bromo-2-ethenylphenol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxyphenol
- 5-Bromo-2-nitrophenol
- 5-Bromo-2-chlorophenol
Comparison
Compared to similar compounds, 5-Bromo-2-ethenylphenol is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential applications. The ethenyl group allows for additional functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-bromo-2-ethenylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c1-2-6-3-4-7(9)5-8(6)10/h2-5,10H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAWAZMJDCZCOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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